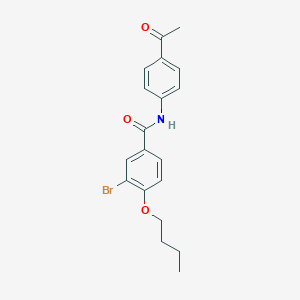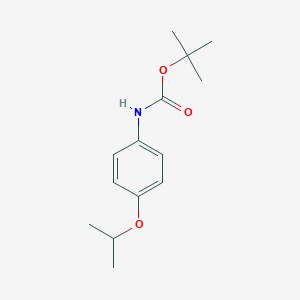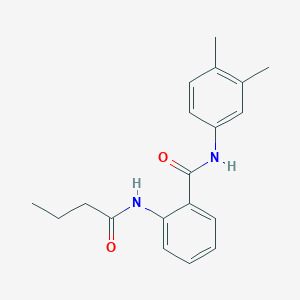
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine, commonly known as '2-DPMP', is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in the year 1944 by a German chemist named Max Oberlin. Since then, it has been used for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-DPMP involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The increased levels of dopamine and norepinephrine in the brain lead to an increase in alertness, arousal, and mood elevation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-DPMP include increased heart rate, blood pressure, and body temperature. It also leads to enhanced locomotor activity and decreased appetite. The long-term effects of 2-DPMP on the brain are not well understood, and further research is required to elucidate its potential for addiction and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-DPMP in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise modulation of neurotransmission, which is essential for studying the role of these neurotransmitters in various neurological disorders. However, the limitations of using 2-DPMP in lab experiments include its potential for abuse and dependence, which can lead to ethical concerns.
Zukünftige Richtungen
The future directions for research on 2-DPMP include investigating its potential for treating various neurological disorders such as ADHD, depression, and Parkinson's disease. Further research is also required to elucidate its long-term effects on the brain and its potential for addiction and dependence. Additionally, the development of novel analogs of 2-DPMP with improved selectivity and reduced potential for abuse is an area of active research.
Synthesemethoden
The synthesis of 2-DPMP involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain 2-DPMP in its pure form.
Wissenschaftliche Forschungsanwendungen
2-DPMP has been extensively used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, which are neurotransmitters responsible for regulating mood, attention, and arousal. This property of 2-DPMP has been utilized to study the role of these neurotransmitters in various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-12-5-4-11(14(16)9-12)6-8-17-10-13-3-1-2-7-18-13/h1-5,7,9,17H,6,8,10H2 |
InChI-Schlüssel |
ANGFWFKEEBOZRS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)


